![molecular formula C15H14Cl2N2O B2600322 4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one CAS No. 865658-85-1](/img/structure/B2600322.png)
4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one
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Description
4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one is an organochlorine compound with a molecular formula of C10H9Cl2NO. It is a highly versatile molecule that has a wide range of applications in the scientific research and industrial fields. In the scientific and medical research fields, 4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one has been used as a reagent in the synthesis of various compounds, as a catalyst in organic reactions, and as an inhibitor of enzymes. In the industrial field, it has been used as a flame retardant and as a plasticizer.
Scientific Research Applications
Chemical Synthesis and Characterization
- 4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one has been utilized in chemical synthesis processes. For instance, it's been involved in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as probes for Drosophila nicotinic receptor interaction, using alpha-nitro ketone intermediates as both electrophiles and nucleophiles (Zhang, Tomizawa, & Casida, 2004).
- The compound has also been a precursor in synthesizing derivatives like 1,2,4-triazolothiadiazines and -thiadiazoles, characterized for antibacterial and insecticidal activities (Holla et al., 2006).
Spectroscopic Studies
- Spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, have been applied to analyze the structure and vibrational properties of derivatives of this compound. Such studies offer insights into molecular geometry and contribute to computational chemistry (Song et al., 2008).
Crystallography and Molecular Structure
- X-ray crystallography has been utilized to determine the crystal and molecular structure of related compounds. This allows for a deep understanding of molecular interactions and properties (Lakshminarayana et al., 2009).
- Studies have also focused on the synthesis and crystal structure characterization of related compounds, providing insights into their insecticidal activity and molecular vibrations through DFT calculations (Shi, Zhu, & Song, 2008).
Medicinal Chemistry
- The compound has found applications in medicinal chemistry. It's been used in the synthesis of triazole derivatives with screened antibacterial activities (Holla et al., 2006).
- Additionally, related compounds have shown insecticidal and fungicidal activities, broadening the scope of its applications in bioactive compound development (Chen & Shi, 2008).
Catalysis and Functionalization
- In the realm of synthetic chemistry, it's been involved in catalysis and C-H bond functionalization processes, contributing to the formation of various structurally complex and biologically active molecules (Chatterjee et al., 2014).
properties
IUPAC Name |
4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-10(20)13(6-11-2-4-14(16)18-8-11)7-12-3-5-15(17)19-9-12/h2-5,8-9,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRMUIUAXWXUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CN=C(C=C1)Cl)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323981 |
Source
|
Record name | 4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818168 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one | |
CAS RN |
865658-85-1 |
Source
|
Record name | 4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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